molecular formula C7H13F3N2 B13494778 (S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine

(S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Katalognummer: B13494778
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: LFNPPORHPVBDHE-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a piperidine derivative with a trifluoroethylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines or modified piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism by which (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • (3S)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
  • (3S)-1-(2,2,2-trifluoroethyl)piperidin-2-amine

Uniqueness

The uniqueness of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H13F3N2

Molekulargewicht

182.19 g/mol

IUPAC-Name

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2/t6-/m0/s1

InChI-Schlüssel

LFNPPORHPVBDHE-LURJTMIESA-N

Isomerische SMILES

C1C[C@@H](CN(C1)CC(F)(F)F)N

Kanonische SMILES

C1CC(CN(C1)CC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.